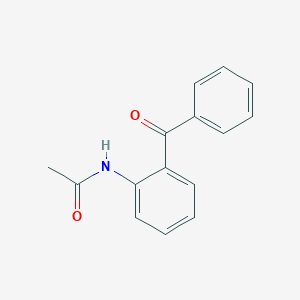

N-(2-Benzoylphenyl)acetamide

Overview

Description

N-(2-Benzoylphenyl)acetamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by an acetamido group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals.

Mechanism of Action

Target of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting potential targets within cancer pathways .

Mode of Action

Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . This suggests that 2-Acetamidobenzophenone may interact with its targets to induce changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

These include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Pharmacokinetics

Tools like ADMETlab 2.0 can be used to predict these properties for new compounds.

Result of Action

Given the observed antitumor activity of benzophenone derivatives, it’s plausible that 2-acetamidobenzophenone may induce apoptosis or inhibit proliferation in cancer cells .

Biochemical Analysis

Biochemical Properties

The role of 2-Acetamidobenzophenone in biochemical reactions primarily involves its use as a precursor in the synthesis of substituted 2-aminobenzophenones

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in the synthesis of substituted 2-aminobenzophenones

Dosage Effects in Animal Models

The effects of varying dosages of 2-Acetamidobenzophenone in animal models have not been extensively studied

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidobenzophenone typically involves the protection of aniline as acetanilide, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum. The final step involves the removal of the acetyl group from the amino group to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-acetamidobenzophenone often employ similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 2-aminobenzophenone.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Quinones

Reduction: 2-Aminobenzophenone

Substitution: Various substituted benzophenones

Scientific Research Applications

N-(2-Benzoylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds such as quinolines and benzodiazepines.

Medicine: Utilized in the development of pharmaceuticals, including antidepressants and antibiotics.

Industry: Employed in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

2-Aminobenzophenone: A direct reduction product of 2-acetamidobenzophenone.

Benzophenone: The parent compound, lacking the acetamido group.

Quinoline Derivatives: Formed through cyclization reactions involving 2-acetamidobenzophenone.

Uniqueness: N-(2-Benzoylphenyl)acetamide is unique due to its acetamido group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for specific synthetic transformations and applications in various fields.

Biological Activity

N-(2-Benzoylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and various biological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an acetamide functional group linked to a 2-benzoylphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 239.27 g/mol. The compound appears as a light yellow powder, soluble in organic solvents like acetone and chloroform but insoluble in water.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The benzoyl group facilitates hydrogen bonding and π-π interactions, while the acetamide moiety may undergo nucleophilic attacks. These interactions can influence the compound's reactivity and biological efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Effects : Preliminary findings indicate potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

- Neuroprotective Effects : Some studies have explored its neuroprotective potential, particularly in models of neurodegenerative diseases, suggesting it may modulate calcium channels and potassium channels in neuronal cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The compound was found to inhibit cell proliferation significantly at concentrations above 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls, indicating a mechanism involving programmed cell death.

Table 2: Anticancer Activity Data

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 25 | 60 |

Properties

IUPAC Name |

N-(2-benzoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXZRJQRQWTKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234051 | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-99-4 | |

| Record name | 2′-Benzoylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-benzoylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of 2-Acetamidobenzophenone in organic synthesis?

A1: 2-Acetamidobenzophenone serves as a valuable precursor for synthesizing substituted 2-aminobenzophenones []. This is significant because 2-aminobenzophenones are important building blocks in the development of various pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: What synthetic advantage does the method described in the paper offer for producing substituted 2-aminobenzophenones?

A2: The paper describes a "mild and practical procedure" [] for synthesizing these compounds. While the specifics are not detailed in the abstract, this suggests the method may offer advantages such as higher yields, milder reaction conditions, reduced reaction times, or easier purification compared to previous methods. This contributes to a more efficient and potentially environmentally friendlier approach to producing these valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.